3-Iodo-5-isobutylpyridine

Suzuki-Miyaura Coupling Carbonylative Coupling Palladium Catalysis

For demanding cross-coupling and metalation sequences, 3-iodo-5-isobutylpyridine is the essential halide. Its C-I bond (≈65 kcal/mol) facilitates oxidative addition at lower temperatures with less catalyst, outperforming bromo analogs and minimizing side reactions. The 5-isobutyl group's steric demand amplifies this advantage, making it critical for preserving sensitive functional groups in complex heterocycle synthesis. CAUTION: The commonly misapplied CAS 1676072-26-6 confers a phosphine ligand. Procure only with vendor-provided ¹H NMR/HPLC analysis to guarantee genuine 3-iodo-5-isobutylpyridine.

Molecular Formula C9H12IN
Molecular Weight 261.10 g/mol
Cat. No. B13670102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-5-isobutylpyridine
Molecular FormulaC9H12IN
Molecular Weight261.10 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC(=CN=C1)I
InChIInChI=1S/C9H12IN/c1-7(2)3-8-4-9(10)6-11-5-8/h4-7H,3H2,1-2H3
InChIKeyMJDCWJBCCUQGCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-5-isobutylpyridine: A Strategic Heterocyclic Building Block for Advanced Synthesis and Medicinal Chemistry


3-Iodo-5-isobutylpyridine (C₉H₁₂IN, MW 261.10) is a 3,5-disubstituted pyridine derivative that combines a highly reactive C-I bond at the 3-position with a sterically demanding isobutyl group at the 5-position. This specific substitution pattern renders it a versatile intermediate in palladium-catalyzed cross-couplings, halogen-metal exchange reactions, and the construction of complex heterocyclic scaffolds. While structurally related to 3-bromo- and 3-chloro-5-isobutylpyridine, the iodo analogue offers distinct reactivity advantages that are critical for challenging bond-forming steps [1]. Unlike many in-class halopyridines, the precise regiochemistry and the leaving group aptitude of the iodine atom enable selective functionalization under milder conditions, minimizing side reactions and improving synthetic efficiency . However, users must exercise caution: the CAS number 1676072-26-6 is frequently misassigned in vendor databases to a completely different phosphine ligand, making analytical verification essential for procurement .

Why 3-Iodo-5-isobutylpyridine Cannot Be Replaced by Generic Halopyridine Analogs in Critical Synthetic Steps


Attempting to substitute 3-iodo-5-isobutylpyridine with its 3-bromo or 3-chloro counterparts is demonstrably detrimental to reaction outcomes in demanding cross-coupling and metalation sequences. The carbon-halogen bond strength decreases dramatically from Cl (~96 kcal/mol) to Br (~81 kcal/mol) to I (~65 kcal/mol) in pyridine rings, directly translating to a stark difference in oxidative addition rates with low-valent transition metal catalysts [1]. This fundamental property means that reactions employing the iodo derivative can proceed at lower temperatures, with lower catalyst loadings, and in higher yields compared to the bromo analog [2]. Furthermore, the specific 5-isobutyl group imposes steric constraints that amplify the reactivity difference; less reactive halides may require forcing conditions that promote decomposition of sensitive functional groups elsewhere in the molecule. The evidence below quantifies this differentiation and underscores why the iodo analogue is the preferred choice for efficient and reliable incorporation of the 5-isobutylpyridinyl motif.

Quantitative Differentiation Guide: 3-Iodo-5-isobutylpyridine vs. Key Analogs


Superior Cross-Coupling Reactivity: 3-Iodo-5-isobutylpyridine vs. 3-Bromo-5-isobutylpyridine

In palladium-catalyzed carbonylative Suzuki couplings, 3-iodo-5-isobutylpyridine demonstrates markedly superior reactivity compared to its bromo analog. A direct comparative study of iodo- and bromopyridines established a clear reactivity order, with iodo derivatives reacting faster and under milder conditions. This enables the target compound to achieve yields in the 80-95% range under optimized conditions, whereas bromopyridines typically require increased catalyst loading, higher temperatures, or longer reaction times to achieve comparable conversions [1].

Suzuki-Miyaura Coupling Carbonylative Coupling Palladium Catalysis

Enhanced Halogen-Metal Exchange Potential: 3-Iodo-5-isobutylpyridine vs. 3-Chloro-5-isobutylpyridine

The C-I bond in 3-iodo-5-isobutylpyridine is exceptionally labile towards metal-halogen exchange, a critical transformation for introducing electrophiles at the 3-position. Studies on halopyridines show that iodine undergoes lithium-halogen exchange at much lower temperatures (often -78 °C) compared to bromine, and far more readily than chlorine, which is essentially inert under these conditions. This allows for selective functionalization at the 3-position while preserving other sensitive groups, a feat not possible with the chloro analog [1].

Halogen-Lithium Exchange Metalation Regioselective Functionalization

Validated Synthetic Utility in Complex Natural Product Synthesis

The 3-iodopyridine core is a proven and versatile handle for accessing biologically active pyridine alkaloids. A published multi-component coupling protocol utilizing 3-iodopyridine, long-chain terminal dienes, and nitrogen nucleophiles has been successfully employed to synthesize key intermediates for natural products such as theonelladins C and D, niphatesine C, and xestamine D. This demonstrates that the reactivity profile of 3-iodopyridines is not merely theoretical but has been translated into efficient, practical synthetic routes for high-value targets [1].

Alkaloid Synthesis Palladium-Catalyzed Coupling Drug Discovery

Critical Procurement Differentiation: Data Integrity and CAS Number Discrepancy

A unique and critical differentiator for 3-iodo-5-isobutylpyridine is the high risk of misidentification during procurement. The CAS number 1676072-26-6, frequently associated with this compound in vendor databases, is also the official CAS registry number for a large, structurally unrelated phosphine ligand ((11bR)-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-2,6-bis(2,4,6-tricyclohexylphenyl)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide) . This dual assignment is a known data quality issue. Therefore, procuring this compound based on CAS number alone carries a significant risk of receiving the incorrect chemical. Reliable procurement requires a vendor that provides rigorous analytical verification, typically including ¹H NMR and HPLC (≥95% purity), to confirm the identity of the actual 3-iodo-5-isobutylpyridine .

Chemical Procurement Data Integrity Quality Assurance

Optimal Use Cases for 3-Iodo-5-isobutylpyridine Based on Validated Differentiation


Synthesis of Novel Pharmaceutical Candidates via Suzuki-Miyaura Cross-Coupling

Medicinal chemists synthesizing libraries of 3,5-disubstituted pyridines for lead optimization should select 3-iodo-5-isobutylpyridine as the preferred building block. The quantitative yield advantage (80-95%) in carbonylative Suzuki couplings, as established for iodo- vs. bromopyridines [1], ensures higher throughput and lower failure rates in parallel synthesis workflows. The lower reaction temperatures also preserve the integrity of sensitive functional groups commonly found in drug-like molecules.

Late-Stage Functionalization of Complex Scaffolds via Halogen-Metal Exchange

In multi-step total synthesis, where a 3-substituted pyridine unit must be introduced at a late stage, 3-iodo-5-isobutylpyridine is the only viable halide choice. Its ability to undergo clean lithium-iodine exchange at -78 °C, without affecting other electrophilic centers [1], is critical for the success of convergent synthetic strategies. The corresponding bromo analog often requires less selective conditions, and the chloro analog is unreactive.

Development of Improved Synthetic Routes to Bioactive Alkaloids

Researchers pursuing scalable routes to pyridine-containing natural products (e.g., theonelladins, niphatesine C) should utilize 3-iodo-5-isobutylpyridine as a key intermediate. The proven utility of the 3-iodopyridine core in complex coupling cascades provides a direct, high-yielding pathway to advanced intermediates [1]. Substituting with a less reactive halide would likely necessitate a complete redesign of the synthetic route, adding significant time and cost.

Procurement with Mandated Analytical Verification

This compound serves as a critical case study for robust procurement protocols. Given the well-documented CAS number conflict [1], any procurement of 3-iodo-5-isobutylpyridine must be accompanied by a vendor-provided certificate of analysis including ¹H NMR and HPLC purity data. This scenario highlights the necessity of moving beyond CAS-number-based purchasing for specialized heterocyclic building blocks and implementing rigorous in-house quality control measures to ensure experimental reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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